N~2~-[(4-bromophenyl)sulfonyl]-N~1~-(4-isopropylphenyl)-N~2~-methylglycinamide
Description
Aryl sulfones and sulfonamide derivatives, including those with bromophenyl and isopropylphenyl groups, are of significant interest in organic synthesis and medicinal chemistry due to their diverse biological activities and applications in designing new chemical entities.
Synthesis Analysis
The synthesis of aryl sulfones often involves reactions of aryl halides with sodium sulfinates in a process known as the Hunsdiecker-Borodin reaction or through transition-metal-catalyzed cross-coupling reactions. For example, sulfonamide-derived compounds and their transition metal complexes have been synthesized and characterized, indicating the versatility of sulfonamide chemistry in creating complex molecules (Chohan & Shad, 2011).
Molecular Structure Analysis
The molecular structure of aryl sulfones and sulfonamides is characterized by the presence of the sulfonyl group attached to an aromatic ring. X-ray crystallography has provided insights into the structures of these compounds, revealing their conformational features and intramolecular interactions. For instance, the crystal structure of benzoyl(4-chlorophenylhydrazono)methyl phenyl sulfone was determined, showing significant atom deviation from the aromatic least-squares plane, indicative of the structural flexibility of sulfones (Wolf, 2002).
Chemical Reactions and Properties
Aryl sulfones undergo various chemical reactions, including nucleophilic substitution, oxidation, and reduction, which modify their chemical properties. The reactivity of these compounds is significantly influenced by the substituents on the aromatic rings and the presence of the sulfonyl group. The synthesis and aromatization of ethyl esters of cis-4-(methanesulfonyl)-cis-5-arylprolines demonstrate the reactivity of sulfones in creating heterocyclic compounds (Petrov, Kalyazin, & Somov, 2021).
properties
IUPAC Name |
2-[(4-bromophenyl)sulfonyl-methylamino]-N-(4-propan-2-ylphenyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21BrN2O3S/c1-13(2)14-4-8-16(9-5-14)20-18(22)12-21(3)25(23,24)17-10-6-15(19)7-11-17/h4-11,13H,12H2,1-3H3,(H,20,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJPSAGVFMUNQTM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)CN(C)S(=O)(=O)C2=CC=C(C=C2)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21BrN2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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